Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 94203-53-9
VCID: VC0005921
InChI: InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/p+1/b19-17+;
SMILES: CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N
Molecular Formula: C28H48N3O5S+
Molecular Weight: 538.8 g/mol

Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate

CAS No.: 94203-53-9

Inhibitors

VCID: VC0005921

Molecular Formula: C28H48N3O5S+

Molecular Weight: 538.8 g/mol

Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate - 94203-53-9

CAS No. 94203-53-9
Product Name Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Molecular Formula C28H48N3O5S+
Molecular Weight 538.8 g/mol
IUPAC Name carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Standard InChI InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/p+1/b19-17+;
Standard InChIKey MUGYGAQKMRBEQJ-ZJSKVYKZSA-O
Isomeric SMILES C[C@]12CCCC(C1CCC3(C2CC/C(=C\OS(=O)(=O)[O-])/C3CCC4=COC=C4)C)(C)C.C[N+](=C(N)N)C
SMILES CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N
Canonical SMILES CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N
Description Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR); High Quality Biochemicals for Research Uses
Synonyms NSC-613010; [(E)-[(1R,4aR,4bS,8aS,10aS)-1-[2-(Furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl]sulfate diaminomethylidene(dimethyl)azanium
PubChem Compound 3005569
Last Modified Nov 12 2021
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